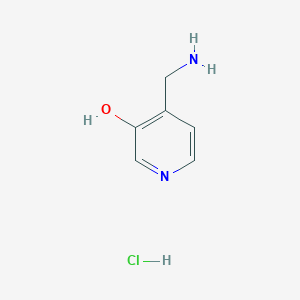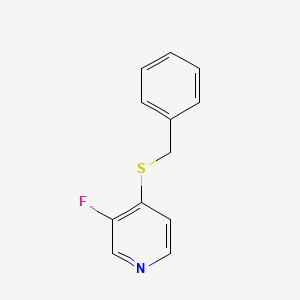
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is a chemical compound known for its unique structure and properties. It consists of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetohydrazide group. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride typically involves the reaction of 1H-tetrazole-5-carboxylic acid ethyl ester with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product . The process involves multiple steps, including the preparation of intermediate compounds, which are then reacted to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The raw materials used are readily available, and the reactions are designed to be efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Applications De Recherche Scientifique
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in molecular docking studies and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Tetrazole-5-carboxylic acid ethyl ester
- 5-(1H-Tetrazol-5-yl)-1H-pyrazole
- 1-(2H-Tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an acetohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C3H7ClN6O |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-(2H-tetrazol-5-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H6N6O.ClH/c4-5-3(10)1-2-6-8-9-7-2;/h1,4H2,(H,5,10)(H,6,7,8,9);1H |
Clé InChI |
XGWHEDWJSLWNJZ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NNN=N1)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)







![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)

![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
